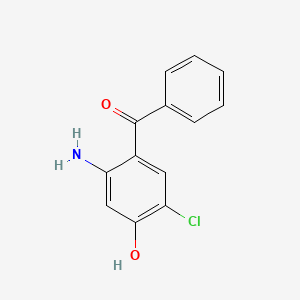
(2-Amino-5-chloro-4-hydroxyphenyl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Amino-5-chloro-4-hydroxyphenyl)(phenyl)methanone is an organic compound with a complex structure that includes both amino and hydroxyl functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-5-chloro-4-hydroxyphenyl)(phenyl)methanone typically involves the benzoylation of substituted phenols under low temperature conditions. The process can be summarized as follows:
Benzoylation: Substituted phenols are reacted with benzoyl chloride in the presence of a base such as pyridine to form benzoylated products.
Fries Rearrangement: The benzoylated products undergo Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat conditions to yield hydroxy benzophenones.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential antimicrobial properties.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as a pharmaceutical intermediate.
- Evaluated for its therapeutic properties in various disease models.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials with specific properties.
作用机制
The mechanism of action of (2-Amino-5-chloro-4-hydroxyphenyl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
- (2-Aminophenyl)(phenyl)methanone
- (5-Amino-2-hydroxyphenyl)(phenyl)methanone
- (2-Amino-5-chlorophenyl)(4-chlorophenyl)methanone
Comparison:
(2-Aminophenyl)(phenyl)methanone: Lacks the chloro and hydroxyl groups, which may affect its reactivity and applications.
(5-Amino-2-hydroxyphenyl)(phenyl)methanone: Similar structure but different positioning of functional groups, leading to variations in chemical behavior.
(2-Amino-5-chlorophenyl)(4-chlorophenyl)methanone:
属性
CAS 编号 |
62492-60-8 |
|---|---|
分子式 |
C13H10ClNO2 |
分子量 |
247.67 g/mol |
IUPAC 名称 |
(2-amino-5-chloro-4-hydroxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C13H10ClNO2/c14-10-6-9(11(15)7-12(10)16)13(17)8-4-2-1-3-5-8/h1-7,16H,15H2 |
InChI 键 |
OXJVPBQRZCPFMS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2N)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


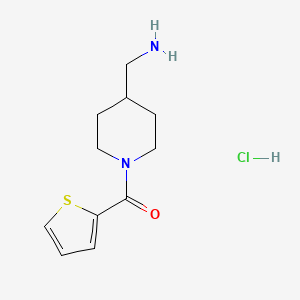

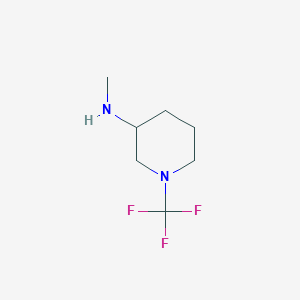
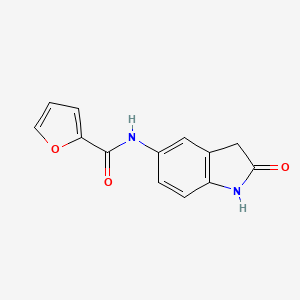
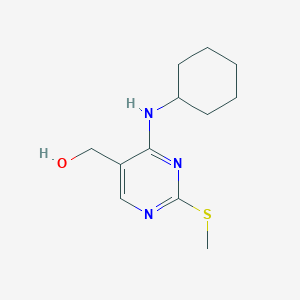

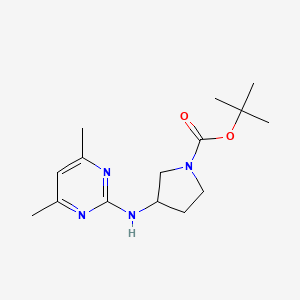

![2-Amino-1-(8-(aminomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13974332.png)




![2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13974356.png)
